APD791 belongs to the class of phenyl pyrazole derivatives and acts as a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. [ [] ] This receptor subtype plays a critical role in various physiological processes, including platelet aggregation and vascular smooth muscle contraction. [ [] ] Due to its high selectivity and potent antagonistic activity, APD791 has been investigated as a potential therapeutic agent for arterial thrombosis. [ [] ]
The synthesis of APD791 has been described in detail in the literature. [ [] ] The process involves multiple steps, including the formation of a key intermediate, a phenyl pyrazole scaffold, followed by the introduction of the morpholinoethoxy side chain and the final benzamide moiety. Optimization of the synthetic route focused on improving selectivity, aqueous solubility, antiplatelet activity, and pharmacokinetic properties. [ [] ]
While specific chemical reactions of APD791 haven't been extensively reported in the provided literature, its metabolism in biological systems has been investigated. Studies show that APD791 is metabolized in human liver microsomes to two active metabolites, APD791-M1 and APD791-M2, with similar pharmacological profiles to the parent compound. [ [] ]
APD791 acts as an inverse agonist of the 5-HT2A receptor. [ [, ] ] Unlike antagonists, which simply block the receptor, inverse agonists bind to the receptor and stabilize it in its inactive conformation, thereby reducing its basal activity. This mechanism of action differentiates APD791 from traditional antagonists and may contribute to its unique pharmacological profile. [ [, ] ]
APD791 exhibits high affinity for the 5-HT2A receptor (Ki = 4.9 nM) and demonstrates greater than 2000-fold selectivity over the 5-HT2C and 5-HT2B receptors. [ [] ] It effectively inhibits serotonin-amplified platelet aggregation in both human and dog platelets with IC50 values of 8.7 and 23.1 nM, respectively. [ [] ] The presence of the morpholine ring likely contributes to its favorable aqueous solubility, enhancing its bioavailability upon oral administration. [ [] ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4